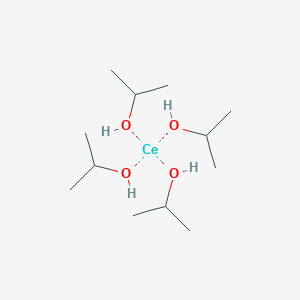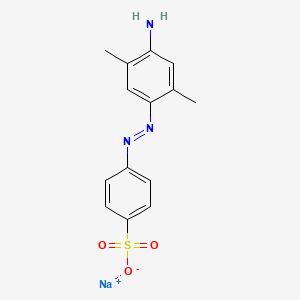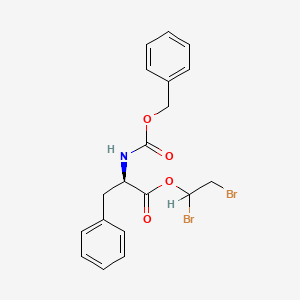
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy-: is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 3,4-dichlorophenyl groups and a methoxy group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and cyanuric chloride.
Formation of Intermediate: The reaction between 3,4-dichloroaniline and cyanuric chloride in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.
Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.
Industrial Production Methods
In industrial settings, the production of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing purification techniques, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents, such as chlorine or bromine, in the presence of a catalyst.
Major Products Formed
Oxidation Products: Formation of triazine derivatives with additional oxygen-containing functional groups.
Reduction Products: Formation of triazine derivatives with reduced functional groups.
Substitution Products: Formation of triazine derivatives with new substituents replacing the original groups.
Scientific Research Applications
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes, such as DNA replication or protein synthesis, leading to biological effects.
Comparison with Similar Compounds
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- can be compared with other similar compounds, such as:
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-: This compound has a methylthio group instead of a methoxy group, which may result in different chemical and biological properties.
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-chloro-: This compound has a chloro group instead of a methoxy group, leading to variations in reactivity and applications.
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-hydroxy-: This compound has a hydroxy group instead of a methoxy group, which may influence its solubility and biological activity.
Properties
CAS No. |
74417-14-4 |
|---|---|
Molecular Formula |
C16H9Cl4N3O |
Molecular Weight |
401.1 g/mol |
IUPAC Name |
5,6-bis(3,4-dichlorophenyl)-3-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C16H9Cl4N3O/c1-24-16-21-14(8-2-4-10(17)12(19)6-8)15(22-23-16)9-3-5-11(18)13(20)7-9/h2-7H,1H3 |
InChI Key |
GVFKFYGNPURBDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(N=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)








![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)


